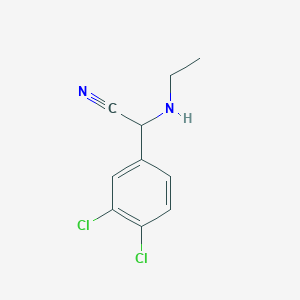

2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile

Description

2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile is a nitrile-containing compound featuring a 3,4-dichlorophenyl group and an ethylamino substituent. Its molecular formula is C₁₀H₉Cl₂N₂, with a molecular weight of 228.10 g/mol. The compound is commercially available as a hydrochloride salt (Ref: 54-OR300856), enhancing its stability and solubility for research applications .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(ethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c1-2-14-10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGKFFXXDLAUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine, followed by a cyanation step to introduce the nitrile group. The reaction conditions may include:

Solvent: Common solvents like ethanol or methanol.

Catalysts: Acid or base catalysts to facilitate the reaction.

Temperature: Moderate temperatures, typically around 50-100°C.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The dichlorophenyl group may participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader family of dichlorophenyl-acetonitrile derivatives, which exhibit structural variations in their amine substituents and backbone modifications. Below is a detailed comparison with key analogs:

Structural Analogs with Modified Amine Groups

BD 1008

- Structure : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

- Molecular Formula : C₁₅H₂₀Cl₂N₂·2HBr

- Key Differences : Incorporates a pyrrolidinyl group and an extended ethylamine chain.

- Applications : A sigma-1 receptor ligand with demonstrated neuroprotective and antitumor properties .

BD 1047

- Structure: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide

- Molecular Formula : C₁₂H₁₆Cl₂N₂·2HBr

- Key Differences: Features a dimethylamino group instead of ethylamino, altering electronic and steric profiles.

- Applications : Potent sigma-2 receptor antagonist, studied in cancer and neurological disorders .

CID 47003343

- Structure: 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile

- Molecular Formula : C₁₂H₁₅Cl₂N₃

- Key Differences: Replaces the ethylamino group with a dimethylaminoethylamino side chain, increasing hydrophilicity .

Backbone-Modified Analogs

(E)-2-(3,4-Dichlorophenyl)dodec-2-enenitrile (Compound 12)

- Structure : Features a dodec-2-enenitrile backbone attached to the dichlorophenyl group.

- Molecular Formula : C₁₈H₂₃Cl₂N

(E)-3-(Naphthalen-2-yl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (Compound 14)

Implications of Structural Variations

- Amine Substituents: Ethylamino (target compound) vs. dimethylamino (BD 1047) vs. pyrrolidinyl (BD 1008) groups influence receptor binding and pharmacokinetics.

- Salt Forms : Hydrochloride (target) vs. dihydrobromide (BD series) salts affect solubility and bioavailability.

- Backbone Modifications : Aliphatic chains (Compound 12) or aromatic systems (Compound 14) alter physicochemical properties, guiding applications in drug delivery or materials science.

Biological Activity

2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12Cl2N2

- Molecular Weight : 245.13 g/mol

- IUPAC Name : 2-(3,4-dichlorophenyl)-N-ethylacetamide

The compound features a dichlorophenyl group and an ethylamino substituent, which are believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains using the agar well diffusion method.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

2. Antioxidant Properties

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results demonstrated a notable ability to scavenge free radicals:

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

This activity indicates potential applications in preventing oxidative stress-related cellular damage.

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in cancer research. It has shown inhibitory effects on specific enzymes involved in cancer cell proliferation, suggesting therapeutic potential in oncology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions through binding interactions.

Case Studies

Study 1: Antimicrobial Efficacy

A detailed study focused on the antimicrobial efficacy of the compound against E. coli and S. aureus at various concentrations revealed a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentrations were determined as mentioned above.

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity was assessed using DPPH radical scavenging assay. The compound exhibited significant scavenging activity with an IC50 value of 30 µg/mL, comparable to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3-Bromo-4-hydroxybenzoic acid | Moderate | High | Low |

| 4-Cyano-3-hydroxybenzoic acid | Low | Moderate | Moderate |

This table illustrates how this compound compares with other related compounds in terms of biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.